Cas no 1263-79-2 (16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido[2',3':17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline,3,4,4a,5,16a,17,18,19-octahydro-12,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)-)
![16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido[2',3':17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline,3,4,4a,5,16a,17,18,19-octahydro-12,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- structure](https://de.kuujia.com/scimg/cas/1263-79-2x500.png)
1263-79-2 structure
Produktname:16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido[2',3':17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline,3,4,4a,5,16a,17,18,19-octahydro-12,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)-
16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido[2',3':17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline,3,4,4a,5,16a,17,18,19-octahydro-12,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido[2',3':17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline,3,4,4a,5,16a,17,18,19-octahydro-12,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)-
- (-)-Phaeanthine
- 16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido[2',3':17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline,3,4,4a,5,16a,17,18,1
- L-TETRANDRINE
- (+)-Isotetrandrin
- (+)-isotetrandrine
- 1-isotetrandrine
- 1R,1'S isotetrandrine
- 6,7,12,6'-tetramethoxy-2,2'-dimethyl-berbamane
- isotetrandine
- isotetrandrine
- PHAENTHINE
- CCG-35443
- NSC105130
- DTXSID101317023
- Tetrondrine dihydrochloride
- AKOS040759387
- R,R-Tetrandrine
- 16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido(2',3':17,18)(1,11)dioxacycloeicosino(2,3,4-ij)isoquinoline, 3,4,4a,5,16a,17,18,190octahydro-12,21,22,26-tetramethoxy-4,17-dimethyl-, (4aR,16aR)-
- DDW9ZLW86P
- Berbaman, 6,6',7,12-tetramethoxy-2,2'-dimethyl-, (1'-beta)-
- (11R,31R)-16,36,37,54-Tetramethoxy-12,32-dimethyl-11,12,13,14,31,32,33,34-octahydro-2,6-dioxa-1(7,1),3(8,1)-diisoquinolina-5(1,3),7(1,4)-dibenzenacyclooctaphane
- tetramethoxy(dimethyl)[?]
- NSC 105130
- TETRANDRINE L-FORM [MI]
- Pheanthine
- Q27276343
- 1263-79-2
- CHEMBL445477
- (-)-Tetrandrine
- NSC-105130
- Tetrondrine HCl
- O,O-Dimethylkrukovine
- NCI60_000124
- UNII-DDW9ZLW86P
- Tetrandrine, (-)-
- SCHEMBL14917340
- 16H-1,24:6,9-DIETHENO-11,15-METHENO-2H-PYRIDO(2',3':17,18)(1,11)DIOXACYCLOEICOSINO(2,3,4-IJ)ISOQUINOLINE, 3,4,4A,5,16A,17,18,19-OCTAHYDRO-12,21,22,26-TETRAMETHOXY-4,17-DIMETHYL-, (4AR,16AR)-
- PHAEANTHINE
- (-)-O-METHYLLIMACINE
- (1R,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
-
- Inchi: InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m1/s1
- InChI-Schlüssel: WVTKBKWTSCPRNU-LOYHVIPDSA-N
- Lächelt: COC1C=CC2C[C@H]3N(C)CCC4C3=C(C(=C(C=4)OC)OC)OC3C=C4[C@H](N(CCC4=CC=3OC)C)CC3C=CC(OC=1C=2)=CC=3
Berechnete Eigenschaften
- Genaue Masse: 622.30446
- Monoisotopenmasse: 622.304
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 46
- Anzahl drehbarer Bindungen: 4
- Komplexität: 979
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topologische Polaroberfläche: 61.9A^2
Experimentelle Eigenschaften
- Dichte: 1.172
- Schmelzpunkt: 210°
- Siedepunkt: 710.5°C at 760 mmHg
- Flammpunkt: 175.8°C
- Brechungsindex: 1.585
- PSA: 61.86
- Spezifische Rotation: D20 -278° (chloroform)
16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido[2',3':17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline,3,4,4a,5,16a,17,18,19-octahydro-12,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T8417-5 mg |
Pheanthine |
1263-79-2 | 98.71% | 5mg |
¥ 2,925 | 2023-07-10 | |
TargetMol Chemicals | T8417-25mg |
Pheanthine |
1263-79-2 | 98.71% | 25mg |
¥ 6880 | 2024-07-19 | |
TargetMol Chemicals | T8417-1 mg |
Pheanthine |
1263-79-2 | 98.71% | 1mg |
¥ 1,300 | 2023-07-10 | |
TargetMol Chemicals | T8417-50mg |
Pheanthine |
1263-79-2 | 98.71% | 50mg |
¥ 9330 | 2024-07-19 | |
TargetMol Chemicals | T8417-1 ml * 10 mm |
Pheanthine |
1263-79-2 | 98.71% | 1 ml * 10 mm |
¥ 3860 | 2024-07-19 | |
TargetMol Chemicals | T8417-10 mg |
Pheanthine |
1263-79-2 | 98.71% | 10mg |
¥ 4,388 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8417-10 mg |
Pheanthine |
1263-79-2 | 99.52% | 10mg |
¥4388.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8417-25 mg |
Pheanthine |
1263-79-2 | 99.52% | 25mg |
¥7898.00 | 2022-02-28 | |
TargetMol Chemicals | T8417-5mg |
Pheanthine |
1263-79-2 | 98.71% | 5mg |
¥ 2920 | 2024-07-19 | |
Aaron | AR009E1S-25mg |
L-TETRANDRINE |
1263-79-2 | 95% | 25mg |
$1661.00 | 2025-02-11 |
16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido[2',3':17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline,3,4,4a,5,16a,17,18,19-octahydro-12,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- Verwandte Literatur
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
1263-79-2 (16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido[2',3':17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline,3,4,4a,5,16a,17,18,19-octahydro-12,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)-) Verwandte Produkte
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